4-tert-Butyl-3',5'-difluorobenzophenone
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 4-tert-Butyl-3’,5’-difluorobenzophenone are currently unknown. The compound is a specialty product used in proteomics research
Mode of Action
As a chemical used in proteomics research
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways, but further studies are needed to confirm this and to understand the downstream effects.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-tert-Butyl-3’,5’-difluorobenzophenone are not well-documented. Its impact on bioavailability is also unknown. The compound has a molecular weight of 274.31 g/mol , which may influence its pharmacokinetic properties.
Result of Action
As a compound used in proteomics research , it may have effects at the molecular and cellular level, but specific details are currently unknown.
Preparation Methods
The synthesis of 4-tert-Butyl-3’,5’-difluorobenzophenone typically involves the reaction of 4-tert-butylbenzoyl chloride with 3,5-difluorobenzene under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane. The reaction mixture is then quenched with water, and the product is extracted and purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
4-tert-Butyl-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
4-tert-Butyl-3’,5’-difluorobenzophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
4-tert-Butyl-3’,5’-difluorobenzophenone can be compared with other similar compounds, such as:
4-tert-Butylbenzophenone: Lacks the fluorine atoms, making it less reactive in nucleophilic substitution reactions.
3’,5’-Difluorobenzophenone: Lacks the tert-butyl group, which affects its steric properties and reactivity.
4-tert-Butyl-3’,5’-dimethylbenzophenone: Contains methyl groups instead of fluorine atoms, leading to different electronic and steric effects.
The uniqueness of 4-tert-Butyl-3’,5’-difluorobenzophenone lies in its combination of tert-butyl and difluoro substituents, which impart specific reactivity and stability characteristics .
Properties
IUPAC Name |
(4-tert-butylphenyl)-(3,5-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-17(2,3)13-6-4-11(5-7-13)16(20)12-8-14(18)10-15(19)9-12/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVJMAJPDAHZEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373811 |
Source
|
Record name | 4-tert-Butyl-3',5'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-10-5 |
Source
|
Record name | (3,5-Difluorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844885-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl-3',5'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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